7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride
Overview
Description
7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride is a chemical compound with the molecular formula C15H18ClNO3 and a molar mass of 295.76 g/mol . This compound is a derivative of chromen-2-one, also known as coumarin, which is a naturally occurring compound found in many plants. The addition of a piperidinylmethoxy group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Scientific Research Applications
7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products
Preparation Methods
The synthesis of 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with chromen-2-one and 4-piperidinemethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Formation of Intermediate: The reaction between chromen-2-one and 4-piperidinemethanol forms an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 7-(4-Piperidinylmethoxy)-2H-chromen-2-one.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Mechanism of Action
The mechanism of action of 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinylmethoxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 7-(4-Piperidinylmethoxy)-2H-chromen-2-one hydrochloride include other piperidine derivatives and chromen-2-one derivatives. Some of these compounds are:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer effects.
Matrine: A piperidine alkaloid with various pharmacological activities.
What sets this compound apart is its unique combination of the piperidinylmethoxy group with the chromen-2-one core, which enhances its chemical and biological properties.
Properties
IUPAC Name |
7-(piperidin-4-ylmethoxy)chromen-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c17-15-4-2-12-1-3-13(9-14(12)19-15)18-10-11-5-7-16-8-6-11;/h1-4,9,11,16H,5-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBKOJAMLNVAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC3=C(C=C2)C=CC(=O)O3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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